trans-1-Benzyl-4-methylpyrrolidine-3-methanol
CAS No.:
Cat. No.: VC17433637
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO |
|---|---|
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | [(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]methanol |
| Standard InChI | InChI=1S/C13H19NO/c1-11-7-14(9-13(11)10-15)8-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13+/m0/s1 |
| Standard InChI Key | MQIQTRXCBIVWTN-WCQYABFASA-N |
| Isomeric SMILES | C[C@H]1CN(C[C@@H]1CO)CC2=CC=CC=C2 |
| Canonical SMILES | CC1CN(CC1CO)CC2=CC=CC=C2 |
Introduction
Applications
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Chemical Synthesis
Trans-1-Benzyl-4-methylpyrrolidine-3-methanol is widely used as an intermediate in organic synthesis. It facilitates the production of more complex organic compounds, especially those requiring precise stereochemical control. -
Drug Research
The compound exhibits potential pharmacological activity, making it a focus in drug discovery and pharmaceutical research. -
Catalysis
It functions as an amine catalyst, playing a significant role in facilitating various organic reactions.
Preparation Methods
The synthesis of trans-1-Benzyl-4-methylpyrrolidine-3-methanol can be achieved through multiple approaches:
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Amine Exchange Reaction
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React benzylamine with an aldehyde or ketone via amine exchange.
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Reduce the intermediate product to yield the target compound.
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Allylation Reaction
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React a vinyl substrate with benzylamine in the presence of a strong base.
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Perform acid treatment to isolate the final product.
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These methods allow for efficient production while maintaining high stereochemical fidelity.
Safety Information
When handling trans-1-Benzyl-4-methylpyrrolidine-3-methanol, the following precautions must be observed:
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Operate in well-ventilated areas to avoid inhalation of vapors or gases.
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Wear protective clothing, including gloves and safety goggles, to prevent skin or eye contact.
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Store in a cool, dry place away from heat sources and direct sunlight to avoid degradation.
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Regularly check for purity and stability during storage to mitigate safety risks.
Research Implications
The compound’s dual role as both a synthetic intermediate and a potential drug candidate highlights its versatility in chemical and pharmaceutical industries. Future studies may explore its biological activity further to identify specific therapeutic applications.
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